molecular formula C22H23FN4O3 B11081885 2-{4-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl}-N-phenylacetamide

2-{4-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl}-N-phenylacetamide

Cat. No.: B11081885
M. Wt: 410.4 g/mol
InChI Key: QYGBLUZNTWBPRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl}-N-phenylacetamide: , also known by its CAS number 329778-01-0 , is a chemical compound with the following IUPAC name: 2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(2-nitrophenyl)acetamide . Its molecular weight is approximately 358.37 g/mol.

Preparation Methods

Synthetic Routes:: The synthetic routes for this compound involve the reaction of 4-fluorophenylpiperazine with 2-nitrobenzoyl chloride in the presence of a base (such as triethylamine) to form the desired product. The reaction proceeds through nucleophilic substitution at the acyl chloride group, resulting in the formation of the amide bond.

Reaction Conditions::

    Starting Materials:

  • Reagents :
    • Base (e.g., triethylamine)
  • Solvent :
    • Organic solvent (e.g., dichloromethane)
  • Temperature :
    • Room temperature or slightly elevated
  • Reaction Time :
    • Several hours
  • Workup :
    • Acidification and extraction to isolate the product

Industrial Production:: While industrial-scale production methods are not widely documented, the synthetic route described above can be adapted for large-scale production with appropriate modifications.

Chemical Reactions Analysis

Reactions::

  • Nucleophilic Substitution :
    • Formation of the amide bond during synthesis
  • Reduction :
    • Reduction of the nitro group to an amino group (if desired)
  • Other Transformations :
    • Further functionalization of the piperazine ring or phenyl groups
Common Reagents and Conditions::
  • Reduction :
    • Hydrogen gas with a catalyst (e.g., Pd/C or H2/Ni )
  • Functionalization :
    • Various reagents (e.g., acyl chlorides , acid anhydrides , or amines )
Major Products::
  • The major product is the desired compound itself.

Scientific Research Applications

This compound finds applications in various scientific fields:

  • Medicine :
  • Chemistry :
    • Study of its reactivity and selectivity in various reactions
  • Biology :
    • Exploration of its effects on cellular processes

Mechanism of Action

The precise mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets or pathways related to its anticonvulsant properties.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, further research could explore related structures and highlight the uniqueness of this compound.

2-{4-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl}-N-phenylacetamide

Properties

Molecular Formula

C22H23FN4O3

Molecular Weight

410.4 g/mol

IUPAC Name

2-[4-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl]-N-phenylacetamide

InChI

InChI=1S/C22H23FN4O3/c23-16-6-8-18(9-7-16)27-21(29)14-19(22(27)30)26-12-10-25(11-13-26)15-20(28)24-17-4-2-1-3-5-17/h1-9,19H,10-15H2,(H,24,28)

InChI Key

QYGBLUZNTWBPRT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.